molecular formula C11H15O3P B6233072 3-(diethylphosphoryl)benzoic acid CAS No. 53824-58-1

3-(diethylphosphoryl)benzoic acid

Cat. No.: B6233072
CAS No.: 53824-58-1
M. Wt: 226.2
InChI Key:
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Description

3-(Diethylphosphoryl)benzoic acid is an organic compound with the molecular formula C11H15O3P It is characterized by the presence of a benzoic acid moiety substituted with a diethylphosphoryl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylphosphoryl)benzoic acid typically involves the phosphorylation of benzoic acid derivatives. One common method is the reaction of 3-bromobenzoic acid with diethyl phosphite in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylphosphoryl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

3-(Diethylphosphoryl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(diethylphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylphosphoryl)phenol
  • 3-(Diethylphosphoryl)aniline
  • 3-(Diethylphosphoryl)benzaldehyde

Uniqueness

3-(Diethylphosphoryl)benzoic acid is unique due to the presence of both a carboxylic acid and a diethylphosphoryl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

53824-58-1

Molecular Formula

C11H15O3P

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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